三甲基硅基重氮甲烷

概览

描述

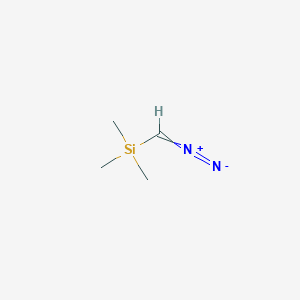

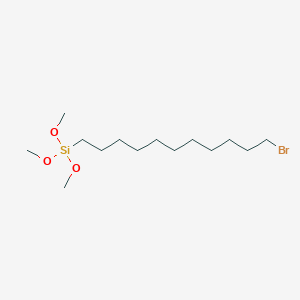

Trimethylsilyldiazomethane is a versatile reagent in organic synthesis, known for its applications in various chemical reactions. It is a stable, greenish-yellow liquid that can be isolated by gas chromatography and has been used as a safer, non-explosive, and less-toxic alternative to diazomethane, especially in derivatization reactions for gas chromatography applications .

Synthesis Analysis

The synthesis of trimethylsilyldiazomethane has been achieved through the action of aqueous KOH on nitroso-N-(trimethylsilylmethyl)urea. This method provides a convenient route to the reagent, which is then used in further synthetic applications .

Molecular Structure Analysis

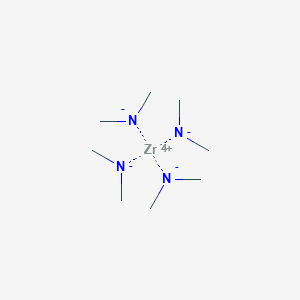

Trimethylsilyldiazomethane's molecular structure allows it to participate in various chemical reactions. Its trimethylsilyl group imparts stability to the diazomethane moiety, facilitating its use in different synthetic contexts without the risks associated with diazomethane .

Chemical Reactions Analysis

This reagent has been employed in a range of chemical reactions, including aziridination of imines, where it adds to N-sulfonyl imines to afford aziridines with high cis stereoselectivities . It is also used in the synthesis of multisubstituted 1,3-butadienes through double addition to alkynylboronates catalyzed by ruthenium . Furthermore, trimethylsilyldiazomethane participates in 1,3-dipolar cycloadditions with alpha,beta-unsaturated esters, leading to various pyrazoline products . The reagent has been compared with ethyl diazoacetate for the metal-catalyzed formation and [2,3] sigmatropic rearrangement of allyl sulfides, showing slightly better yields . Additionally, it reacts with alkyl halides to give α-trimethylsilyldiazoalkanes, which are oxidized to acylsilanes , and with aryl or vinyl ketenes to produce trimethylsilylated styrenes or 1,3-dienes . It is also an efficient reagent for the methylation of carboxylic acids and alcohols in natural products , and for the homologation of ketones to give chain- or ring-homologated ketones .

Physical and Chemical Properties Analysis

Trimethylsilyldiazomethane exhibits properties that make it a valuable reagent in organic synthesis. It is a stable liquid that can be handled more safely than diazomethane, reducing the risks of explosion and toxic exposure. Its reactions often proceed under mild conditions and can yield products in good to excellent yields. The reagent's steric and electronic properties have been investigated to understand its reactivity and selectivity in various chemical transformations .

科研应用

1. 甲酯的制备

三甲基硅基重氮甲烷(TMSCHN2)在有机合成中被用于从各种羧酸制备甲酯。这个过程高效且产率优异,使得TMSCHN2成为化学分析中有价值的试剂,包括脂肪酸的气相色谱分析(Hashimoto, Aoyama, & Shioiri, 1981)。

2. 亚胺的环氮化

已发现TMSCHN2在亚胺的环氮化中效果显著,导致产率高且顺式选择性高的环氮化物形成。TMSCHN2中的硅基可以被取代,从而在随后的化学反应中实现高选择性(Aggarwal & Ferrara, 2000)。

3. 酮的同系化

在三氟化硼醚酸酯的存在下,TMSCHN2与各种酮反应,产生同系化的酮。这个反应展示了TMSCHN2作为同系化反应中对有害的重氮甲烷的更安全替代品的实用性(Hashimoto, Aoyama, & Shioiri, 1982)。

4. 细胞毒性喹啉-2-酮的合成

在钪催化剂的存在下,TMSCHN2促进异吲哚酮或亚亚吲哚酮的环扩张,高效产生3-官能化的喹啉-2-酮。这个过程对于合成具有潜在生物活性的化合物,如癌症研究中具有价值(Alcaide, Almendros, Aragoncillo, Gómez-Campillos, Arnó, & Domingo, 2012)。

5. 非酸性醇的甲基化

TMSCHN2用作非酸性醇的甲基化试剂。它提供了一种实用的甲基化方法,避免使用更有毒和易爆的重氮甲烷,在生物碱研究中具有重要意义(Coop, Cunningham, & Thatcher, 2006)。

6. 气相色谱中的衍生化

三甲基硅基重氮甲烷用于气相色谱中酚的衍生化。它提供了一种比重氮甲烷更安全和 less toxic的替代方案,具有可比的产率和衍生化效率(van T Erve, Rautiainen, Robertson, & Luthe, 2010)。

Safety And Hazards

未来方向

Trimethylsilyldiazomethane has been described as a safe, non-explosive, cost-effective, and less-toxic reagent for phenol derivatization in GC applications . It has been used as a reliable, clean, safe, easier to handle, time-saving, and cost-efficient alternative . It has been described as an O-methylation reagent in synthetic organic reactions, including the Arndt-Eistert homologation, O-methylation of carboxylic acids, and even phenols in pure solvents .

性质

IUPAC Name |

diazomethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2Si/c1-7(2,3)4-6-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDSBJMLAHVLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074653 | |

| Record name | Silane, (diazomethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-yellow liquid; [HSDB] | |

| Record name | Trimethylsilyldiazomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

96 °C at 775 mm Hg | |

| Record name | Trimethylsilyldiazomethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, Insoluble in water | |

| Record name | Trimethylsilyldiazomethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Trimethylsilyldiazomethane | |

Color/Form |

Greenish-yellow liquid | |

CAS RN |

18107-18-1 | |

| Record name | Trimethylsilyldiazomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18107-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyldiazomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018107181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (diazomethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYLSILYLDIAZOMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI98HQO8C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethylsilyldiazomethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)